N-Benzyl-5-bromo-N-ethyl-3-methyl-2-pyridinamine
Overview
Description
Synthesis Analysis
The synthesis of N-Benzyl-5-bromo-N-ethyl-3-methyl-2-pyridinamine is not directly described in the provided papers. However, related compounds have been synthesized through various methods. For instance, a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides were prepared and evaluated for their binding affinity to dopamine D(2) and serotonin 5-HT(3) receptors. These compounds were derived from a corresponding benzamide and showed enhanced affinity for the dopamine D(2) receptor when a bromine atom and a methylamino group were introduced to the pyridine ring . Similarly, N-(Benzylidene)- and N-(alkylidene)-homoallylamines were cyclized using electrophiles such as bromine, leading to the formation of 3-functionalized pyrrolidines . These methods suggest potential pathways for the synthesis of this compound through the introduction of bromine and other substituents to a pyridine ring.
Molecular Structure Analysis
The molecular structure of this compound can be inferred to some extent from the related compounds discussed in the papers. The introduction of bromine and methylamino groups to the pyridine ring has been shown to affect the binding affinity to receptors, indicating that these substituents play a significant role in the molecular conformation and interaction with biological targets . The X-ray crystallographic study of a related compound revealed the existence of two energetically stable conformers, which may be relevant to the binding affinity of the compound . This suggests that the molecular structure of this compound would also exhibit specific conformations that could influence its chemical and biological properties.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound include cyclization reactions with electrophiles and subsequent reductions . These reactions lead to the formation of functionalized pyrrolidines, which are structurally distinct from pyridinamines but indicate the reactivity of bromine-containing compounds. Additionally, the synthesis of various derivatives from ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives demonstrates the versatility of reactions involving cyano and amino groups . These reactions could potentially be applied to modify the this compound molecule to create new derivatives with different properties.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, related compounds exhibit properties that can be extrapolated. The presence of a bromine atom generally increases the molecular weight and lipophilicity of a compound, which can affect its pharmacokinetic properties . The introduction of a methylamino group can also influence the basicity of the pyridine ring, potentially affecting its solubility and reactivity . The stereochemistry of related compounds has been investigated, indicating that the spatial arrangement of substituents can significantly impact the biological activity of these molecules . These insights suggest that this compound would have distinct physical and chemical properties that could be fine-tuned through structural modifications.
Mechanism of Action
Target of Action
Similar compounds often target proteins or enzymes involved in critical cellular processes .
Mode of Action
The mode of action of N-Benzyl-5-bromo-N-ethyl-3-methyl-2-pyridinamine involves a free radical reaction . In the initiating step, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to continue the reaction .
Biochemical Pathways
The free radical reaction it undergoes may influence various biochemical processes .
Result of Action
The compound’s free radical reaction could potentially lead to changes in cellular processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-5-bromo-N-ethyl-3-methylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2/c1-3-18(11-13-7-5-4-6-8-13)15-12(2)9-14(16)10-17-15/h4-10H,3,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATHMNPPEINRIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=C(C=C2C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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